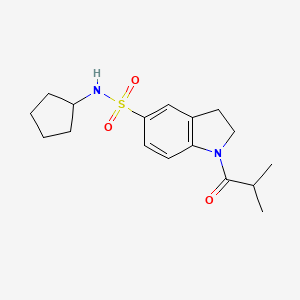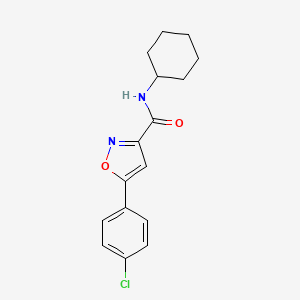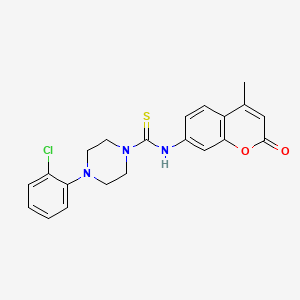
7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one
Übersicht
Beschreibung
7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one, also known as Coumarin, is a natural organic compound that belongs to the benzopyrone family. Coumarin is commonly found in plants such as tonka beans, sweet clover, and cassia cinnamon. In recent years, Coumarin has gained significant attention due to its various pharmacological properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one varies depending on its specific pharmacological effect. In terms of its anticoagulant effect, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one inhibits the production of vitamin K-dependent clotting factors, leading to a decrease in thrombin formation. Inflammation is inhibited by 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one through the suppression of NF-κB and MAPK signaling pathways. The antioxidant effect of 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one is due to its ability to scavenge free radicals and increase the activity of antioxidant enzymes. Finally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one induces apoptosis in cancer cells through the activation of caspase-dependent and independent pathways.
Biochemical and Physiological Effects:
7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In terms of its anticoagulant effect, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one can increase the risk of bleeding and hemorrhage. Additionally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been found to have hepatotoxic effects, leading to liver damage and dysfunction. However, the hepatotoxic effects of 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one are dose-dependent and can be minimized with proper dosing and monitoring.
Vorteile Und Einschränkungen Für Laborexperimente
7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has a variety of pharmacological effects, making it a versatile compound for use in a range of studies. However, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one also has limitations for use in lab experiments. Its hepatotoxic effects can make it difficult to use in long-term studies, and its anticoagulant effects can complicate blood-based assays.
Zukünftige Richtungen
There are several potential future directions for research on 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Additionally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been found to have antiviral effects and may be a potential treatment for viral infections such as HIV and hepatitis C. Finally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to have potential as a treatment for diabetes by improving insulin sensitivity and reducing blood glucose levels.
Wissenschaftliche Forschungsanwendungen
7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been extensively studied for its pharmacological properties, including its anticoagulant, anti-inflammatory, antioxidant, and anticancer effects. 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to inhibit platelet aggregation and thrombosis, making it a potential candidate for the treatment of cardiovascular diseases. Additionally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. The antioxidant properties of 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one have also been studied, and it has been found to scavenge free radicals and protect against oxidative stress. Finally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has shown promising anticancer effects by inducing apoptosis and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
3-ethyl-4-methyl-7-prop-2-enoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-4-8-17-11-6-7-13-10(3)12(5-2)15(16)18-14(13)9-11/h4,6-7,9H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOVUDGELGNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC=C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-(2-{[1-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}-4,4,4-trifluoro-1-methyl-3-oxo-1-buten-1-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4657511.png)
![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4657514.png)

![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4657529.png)

![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4657543.png)
![N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4657548.png)

![1-acetyl-4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine](/img/structure/B4657574.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4657577.png)
![N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4657585.png)
